Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Overview
Description
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C20H19NO3 and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Biological Activity
Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (CAS No. 150708-76-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 321.37 g/mol
- Density : 1.217 g/cm³ (predicted)
- Boiling Point : 484.8 ± 45.0 °C (predicted)
Synthesis
The compound can be synthesized through various methods, including one-pot multicomponent reactions that yield high purity and yield rates. The synthesis typically involves the condensation of appropriate aldehydes with β-keto esters under acidic conditions, often utilizing catalytic systems to enhance efficiency and selectivity .
Anticancer Activity
Research has indicated that derivatives of dihydropyridine compounds exhibit notable anticancer properties. For instance, studies have shown that benzyl derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism often involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell survival and proliferation .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. In vitro studies demonstrated that the compound exhibits significant antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae. The compound's efficacy appears to be linked to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are likely attributed to the modulation of neurotransmitter levels and reduction of neuronal apoptosis .
Case Studies
- Anticancer Study : A study published in MDPI reported that benzyl dihydropyridine derivatives demonstrated cytotoxicity against human cancer cell lines with IC50 values in the micromolar range. The study highlighted the importance of structural modifications in enhancing anticancer activity .
- Antimicrobial Evaluation : A comprehensive evaluation in BMC Microbiology indicated that benzyl derivatives exhibited a broad spectrum of antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Neuroprotective Research : A recent thesis explored the neuroprotective effects of various dihydropyridine derivatives, concluding that benzyl 2-benzyl-4-oxo compounds significantly mitigated oxidative damage in neuronal models .
Summary Table of Biological Activities
Properties
IUPAC Name |
benzyl 2-benzyl-4-oxo-2,3-dihydropyridine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c22-19-11-12-21(18(14-19)13-16-7-3-1-4-8-16)20(23)24-15-17-9-5-2-6-10-17/h1-12,18H,13-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPPWUCAZPYCXLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C=CC1=O)C(=O)OCC2=CC=CC=C2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597604 | |
Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150708-76-2 | |
Record name | Benzyl 2-benzyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20597604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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